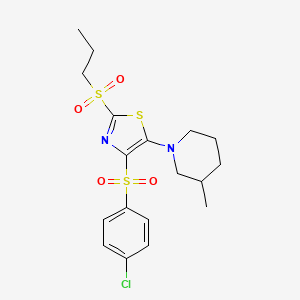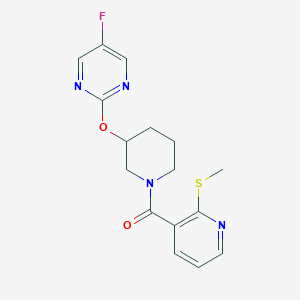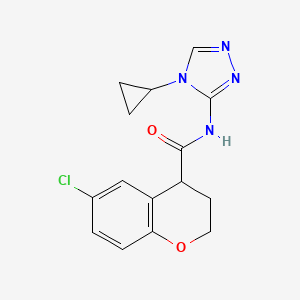![molecular formula C10H11ClF3NO B2776936 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride CAS No. 2387602-02-8](/img/structure/B2776936.png)
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride, also known as 3-(3-(Trifluoromethyl)azetidin-3-ol hydrochloride, is a chemical compound with the molecular formula C10H11ClF3NO . It has a molecular weight of 253.65.
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 242.2±40.0 °C and a density of 1.356±0.06 g/cm3 . The pKa value is predicted to be 13.50±0.20 .Applications De Recherche Scientifique
Synthesis of Trifluoromethyl-Containing Compounds
Researchers have explored the synthesis of various trifluoromethyl-containing compounds from 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones. These compounds serve as building blocks for creating aminopropanes, oxazinanes, aziridines, and dioxan-ones, showcasing the versatility of this chemical structure in synthesizing new chemical entities with potential pharmacological activities (Dao Thi et al., 2018).
Antimicrobial Activity
Several studies have reported the antimicrobial properties of azetidinone derivatives. For example, compounds synthesized from reactions involving azetidin-2-ones have shown significant antibacterial, antifungal, and antitubercular activity against a variety of microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents (Patel et al., 2008), (Mohite & Bhaskar, 2011).
Anti-Inflammatory Activity
The anti-inflammatory activity of azetidin-2-one derivatives has also been a subject of interest. For instance, new derivatives synthesized through specific reactions were tested and showed potent results compared to standard drugs, underscoring their potential in anti-inflammatory drug development (Sharma et al., 2013).
Industrial Applications in Drug Synthesis
An optimized process for the preparation of 1-benzylazetidin-3-ol, an intermediate in the synthesis of azetidin-3-ol hydrochloride, highlights the industrial application of these compounds. This process demonstrates the economic viability of producing such intermediates on a commercial scale, which could be crucial for the mass production of new drugs (Reddy et al., 2011).
Antitubercular Agents
Novel azetidinone derivatives incorporating triazole have been designed and evaluated for their antitubercular activity, indicating the role of these compounds in combating tuberculosis. This research emphasizes the importance of azetidinone scaffolds in the search for new antitubercular therapies (Thomas, George, & Harindran, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIGDRPUPXLGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)
![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2776855.png)
![lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate](/img/structure/B2776858.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2776860.png)


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2776867.png)

![tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate](/img/structure/B2776869.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2776870.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2776876.png)